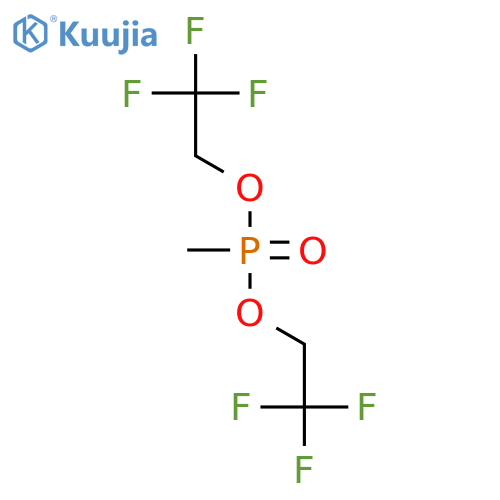Cas no 757-95-9 (Bis(2,2,2-trifluoroethyl) Methylphosphonate)

757-95-9 structure
商品名:Bis(2,2,2-trifluoroethyl) Methylphosphonate
Bis(2,2,2-trifluoroethyl) Methylphosphonate 化学的及び物理的性質
名前と識別子
-
- BIS(2 2 2-TRIFLUOROETHYL)METHYLPHOSPHON&
- 1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane
- bis-trifluoroethyl methylphosphonate
- 757-95-9
- YIUFTMLPQFZEFD-UHFFFAOYSA-N
- bis(2,2,2-trifluoroethyl)methylphosphonate
- E85583
- Bis(2,2,2-trifluoroethyl) methylphosphonate, 98%
- Phosphonic acid, methyl-, bis(2,2,2-trifluoroethyl) ester
- Bis(trifluoroethyl)methylphosphonate,9
- DTXSID10394422
- SCHEMBL575164
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- EN300-9438660
- Bis(2,2,2-trifluoroethyl) Methylphosphonate
-
- MDL: MFCD00455467
- インチ: InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3
- InChIKey: YIUFTMLPQFZEFD-UHFFFAOYSA-N
- ほほえんだ: CP(=O)(OCC(F)(F)F)OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 260.00400
- どういたいしつりょう: 260.004
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.439
- ゆうかいてん: 24-28 °C (lit.)
- ふってん: 183-184 °C(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.339(lit.)
- PSA: 45.34000
- LogP: 2.96710
- ようかいせい: 未確定
Bis(2,2,2-trifluoroethyl) Methylphosphonate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37
-
危険物標識:

- リスク用語:R36/37/38
Bis(2,2,2-trifluoroethyl) Methylphosphonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 579440-5G |
Bis(2,2,2-trifluoroethyl) Methylphosphonate |
757-95-9 | 98% | 5G |
¥841.39 | 2022-02-24 | |
| Enamine | EN300-9438660-0.05g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-9438660-2.5g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 2.5g |
$29.0 | 2025-03-21 | |
| Enamine | EN300-9438660-5.0g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 5.0g |
$52.0 | 2025-03-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B872003-1g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 98% | 1g |
398.00 | 2021-05-17 | |
| TRC | B585630-1000mg |
Bis(2,2,2-trifluoroethyl) Methylphosphonate |
757-95-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Enamine | EN300-9438660-1g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 1g |
$19.0 | 2023-09-01 | |
| Aaron | AR003OWN-5g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 5g |
$97.00 | 2025-02-10 | |
| 1PlusChem | 1P003OOB-250mg |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 98% | 250mg |
$43.00 | 2023-12-16 | |
| A2B Chem LLC | AB71147-2.5g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 2.5g |
$66.00 | 2024-04-19 |
Bis(2,2,2-trifluoroethyl) Methylphosphonate 関連文献
-
Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
-
Ritambhara Gond,Wessel van Ekeren,Ronnie Mogensen,Andrew J. Naylor,Reza Younesi Mater. Horiz. 2021 8 2913
-
3. Development of practical syntheses of the marine anticancer agents discodermolide and dictyostatinGordon J. Florence,Nicola M. Gardner,Ian Paterson Nat. Prod. Rep. 2008 25 342
757-95-9 (Bis(2,2,2-trifluoroethyl) Methylphosphonate) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
